molecular formula C19H18N2O4S2 B2911484 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide CAS No. 637318-83-3

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide

Cat. No.: B2911484
CAS No.: 637318-83-3
M. Wt: 402.48
InChI Key: YZFQPBAAGUVSSM-FOWTUZBSSA-N
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Description

(E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidine ring substituted with a furan-2-ylmethylene group at the 5-position. The butanamide side chain is linked to a 3-methoxyphenyl moiety via an amide bond.

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-24-14-6-2-5-13(11-14)20-17(22)8-3-9-21-18(23)16(27-19(21)26)12-15-7-4-10-25-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFQPBAAGUVSSM-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including a thiazolidinone ring, a furan moiety, and an aromatic amide. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of the compound is C₁₈H₁₈N₂O₃S, which suggests the presence of nitrogen, oxygen, and sulfur atoms often associated with biological activity. The thiazolidinone structure is particularly noteworthy for its role in various pharmacological activities.

Anticancer Activity

Several studies have indicated that compounds related to thiazolidinones, particularly those containing furan moieties, exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown moderate to strong antiproliferative activity in human leukemia cell lines. The activity was found to be dose-dependent and influenced by the structural variations at the C-terminal of the thiazolidinone framework .
  • Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. For example, specific derivatives have been shown to significantly reduce cell viability in various cancer cell lines (IC50 values often below 50 µM) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Broader Spectrum : Thiazolidinone derivatives have been evaluated for their antibacterial and antifungal activities. Preliminary data indicate that this compound may exhibit effective inhibition against a range of microbial strains.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AThiazolidinoneAntimicrobialSimple structure
Compound BFuran derivativeAnticancerHigh potency
Compound CEthoxyphenylAnti-inflammatoryBroad spectrum
This compound Thiazolidinone + Furan + Aromatic AmidePotentially broad-spectrum anticancer and antimicrobial activityCombination of three active motifs

Case Studies

  • Study on Anticancer Properties : A study synthesized several derivatives based on the thiazolidinone framework, revealing that modifications at specific positions greatly influenced cytotoxicity. The compound this compound was noted for its enhanced activity compared to simpler derivatives .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against common pathogens. The results indicated that certain modifications led to increased potency against both bacterial and fungal strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Source
(E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)butanamide (Target Compound) Furan-2-ylmethylene, 3-methoxyphenyl C₁₉H₁₇N₂O₄S₂ 417.48 -
4-[(5E)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide 4-Methylphenyl, morpholin-4-yl C₂₀H₂₃N₃O₃S₂ 441.61 ECHEMI
N-(4-Ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide Furan-2-ylmethylene, 4-ethoxyphenyl C₂₁H₂₁N₂O₄S₂ 445.54 ECHEMI
4-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylthiazol-2-yl)butanamide 2-Methyl-3-phenylprop-2-enylidene, 4-methylthiazol-2-yl C₂₃H₂₂N₃O₂S₃ 484.64 ECHEMI

Key Structural Differences and Implications

Substituent Effects on Lipophilicity and Bioavailability

  • The 3-methoxyphenyl group in the target compound enhances lipophilicity compared to the morpholin-4-yl analog (more polar due to the cyclic amine) .
  • The 4-ethoxyphenyl substituent (in ) increases steric bulk and may reduce metabolic clearance compared to the smaller 3-methoxyphenyl group .

Synthetic Complexity

  • The target compound’s furan-2-ylmethylene group likely requires oxime formation and cyclization steps, as seen in analogous syntheses (e.g., ’s use of Oxone® for isoxazole cyclization) .
  • The 2-methyl-3-phenylprop-2-enylidene substituent () introduces stereochemical complexity (Z/E isomerism), necessitating rigorous NMR analysis for structural confirmation .

Spectral Characterization ¹H-NMR shifts: The furan protons in the target compound are expected at δ 6.3–7.2 ppm, whereas the 4-methylphenyl analog () shows aromatic protons near δ 7.1–7.3 ppm . 13C-NMR: The thioxo (C=S) carbon resonates at ~δ 180–190 ppm across all compounds, confirming the thiazolidinone core .

Table 2: Pharmacological Potential of Analogous Compounds

Compound Reported Activity Mechanism Insights (Inferred) Reference
Morpholin-4-yl-substituted thiazolidinone () Antimicrobial (hypothesized) Enhanced solubility via morpholine moiety ECHEMI
Ethoxyphenyl-substituted thiazolidinone () Anticancer (hypothesized) Ethoxy group may improve membrane permeation ECHEMI
Thiazolyl-substituted thiazolidinone () Kinase inhibition (hypothesized) Thiazole heterocycle enhances target binding ECHEMI

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